molecular formula C21H25NO4 B4835139 ethyl 4-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate

ethyl 4-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate

Cat. No.: B4835139
M. Wt: 355.4 g/mol
InChI Key: OCSCUECPACELDU-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate is an organic compound with a complex structure, featuring both ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the amide bond: This can be achieved by reacting 4-aminobenzoic acid with 4-(4-methoxy-3-methylphenyl)butanoyl chloride in the presence of a base such as triethylamine.

    Esterification: The resulting product is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Ethyl 4-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[4-(4-methoxyphenyl)butanoyl]amino}benzoate
  • Ethyl 4-{[4-(3-methylphenyl)butanoyl]amino}benzoate
  • Ethyl 4-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both methoxy and methyl groups on the phenyl ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[4-(4-methoxy-3-methylphenyl)butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-4-26-21(24)17-9-11-18(12-10-17)22-20(23)7-5-6-16-8-13-19(25-3)15(2)14-16/h8-14H,4-7H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSCUECPACELDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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